1H-benzimidazole-1,2-diamine

Medicinal Chemistry Molecular Recognition Computational Chemistry

Researchers requiring the precise 1,2-diamine motif for NOS inhibitor SAR or triazolobenzimidazole synthesis often face failed reactions when substituting simpler benzimidazoles. This compound delivers the exact 1,2-substitution pattern essential for success: • Enables rapid construction of 1,2,4-triazolo[2,3-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles, cutting synthetic steps vs. de novo routes. • Provides the hydrogen-bonding capacity required for isoform-selective NOS inhibition-a property absent in 2-aminobenzimidazole. • Serves as a patent-cited monomer for polyetherimides with enhanced thermal properties. Reliable supply with full analytical documentation ensures procurement confidence.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 29540-87-2
Cat. No. B188485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazole-1,2-diamine
CAS29540-87-2
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2N)N
InChIInChI=1S/C7H8N4/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2,(H2,8,10)
InChIKeyJPVWRXBVNNXNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-1,2-diamine: Core Properties & Identity


1H-Benzimidazole-1,2-diamine (also known as 1,2-diaminobenzimidazole) is a heterocyclic aromatic organic compound belonging to the benzimidazole class. Its structure consists of a benzene ring fused to an imidazole ring, with two amino groups attached at the 1 and 2 positions of the imidazole ring [1]. This unique substitution pattern imparts distinct chemical and biological properties, differentiating it from unsubstituted benzimidazole and mono-substituted analogs like 2-aminobenzimidazole [2]. The compound's molecular formula is C7H8N4, with a molecular weight of 148.17 g/mol and a PubChem CID of 430989 [1]. It serves as a crucial building block for synthesizing complex heterocyclic compounds and has been investigated for its potential antimicrobial, antiviral, and anticancer activities [2].

Synthesis Privileged building block for fused heterocycles
Inhibition Reported scaffold for tunable NOS isoform inhibition
Screening Investigated in antimicrobial and anticancer models

Functional Specificity of 1H-Benzimidazole-1,2-diamine


Substituting 1H-benzimidazole-1,2-diamine with a closely related analog, such as unsubstituted benzimidazole or 2-aminobenzimidazole, is not a straightforward replacement due to fundamental differences in reactivity and biological target engagement. The presence of two distinct amino groups at the 1 and 2 positions on the imidazole ring dramatically alters the compound's hydrogen-bonding capacity and electronic distribution [1]. This specific substitution pattern is a prerequisite for the synthesis of certain classes of complex heterocycles, such as 1,2,4-triazolo[2,3-a]benzimidazoles [2]. Furthermore, in biological contexts, the 1,2-diamine motif is critical for selective inhibition of nitric oxide synthase (NOS) isoforms, a property not shared by simpler benzimidazole analogs [3]. Therefore, procurement decisions based on general class membership without considering these specific structural features can lead to failed syntheses or loss of desired biological activity.

Reactivity mismatch
2-Aminobenzimidazole may not enable key 1,2,4-triazole cyclization steps that rely on the 1,2-diamine motif.
Target engagement divergence
Unsubstituted benzimidazole lacks the hydrogen-bonding pattern required for NOS isoform selectivity profiling.
Synthetic route limitation
Analog substitution may shift reaction efficiency, potentially increasing step count in library production.

Comparative Evidence for 1H-Benzimidazole-1,2-diamine


Enhanced Hydrogen-Bonding Capacity

1H-Benzimidazole-1,2-diamine possesses a higher number of hydrogen bond donors (3) compared to its close analogs benzimidazole (1) and 2-aminobenzimidazole (2) [1]. This property is quantifiable and directly influences the compound's ability to interact with biological targets or participate in supramolecular assemblies. In the context of medicinal chemistry, an increased number of hydrogen bond donors can significantly enhance binding affinity to protein active sites, as demonstrated in studies of benzimidazole-based enzyme inhibitors [2].

H-Bond Donors
Class-level
3 donors vs 1 (Benzimidazole) / 2 (2-Aminobenzimidazole)
May enhance target interaction screening
Class-level inference based on donor count; binding affinity requires assay confirmation
Medicinal Chemistry Molecular Recognition Computational Chemistry

Synthetic Utility in Heterocycle Construction

The conversion of 2-aminobenzimidazole to 1H-benzimidazole-1,2-diamine via reaction with hydroxylamine-O-sulfonic acid has been reported as a convenient route, providing good to excellent yields [1]. While specific yield percentages for the parent compound were not universally quantified across all studies due to the source exclusion policy, the literature consistently identifies this amination as the preferred method for accessing the 1,2-diamine scaffold [2]. In contrast, alternative routes starting from N-acethydrazido-anilines are described as multistep and less efficient [1]. The enhanced reactivity of the 1,2-diamine enables subsequent cyclization reactions, such as with carbon disulfide, to form 1,2,4-triazolo[2,3-a]benzimidazoles [3]. This synthetic versatility is a key differentiator, as unsubstituted benzimidazole or 2-aminobenzimidazole cannot undergo the same set of transformations without prior functionalization.

Synthetic Route
Data to verify
Convenient amination from 2-aminobenzimidazole, reported good to excellent yields
May streamline heterocycle library synthesis
Class-level; yield and reproducibility to verify per batch
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Selective NOS Inhibition Profile

While the parent compound 1H-benzimidazole-1,2-diamine (compound 4a) was found to be a weak and modestly selective inhibitor of the induced isoform of nitric oxide synthase (iNOS) [1], a small structural change (addition of a methyl group) led to compound 5, which demonstrated high selectivity for the neuronal isoform (nNOS) [1]. Furthermore, a related 1,2-diaminobenzimidazole derivative (Compound 96) was reported to have an IC50 of 5.8 µM against rat nNOS, with no effect on mouse or human iNOS or human eNOS [2]. This class-level evidence underscores the unique ability of the 1,2-diaminobenzimidazole scaffold to be tuned for isoform-selective NOS inhibition, a property that is not inherent to the unsubstituted benzimidazole core [1]. This differentiates the 1,2-diamine scaffold as a privileged starting point for developing selective NOS modulators.

nNOS Inhibition
Class-level
Derivative IC₅₀ 5.8 µM (rat nNOS); parent compound weak, modestly iNOS-selective
Supports isoform-selectivity probe development
Scaffold-level inference; individual compound profiles require direct assay
Pharmacology Enzyme Inhibition Nitric Oxide Synthase

Thermal Stability & Melting Point Benchmark

The melting point of 1H-benzimidazole-1,2-diamine is reported to be in the range of 259-261 °C [1]. This is a significantly higher melting point compared to its key precursor, 2-aminobenzimidazole, which melts at 224-228 °C [2]. This substantial difference in thermal properties is a direct consequence of the additional amino group, which enhances intermolecular hydrogen bonding in the solid state. A higher and well-defined melting point can serve as a practical indicator of compound purity and crystallinity for procurement and quality assurance purposes [1].

Melting Point
Reported
259–261 °C (vs 2-Aminobenzimidazole 224–228 °C)
Supports identity confirmation via simple assay
Cross-study comparable; purity context to verify
Material Science Quality Control Pre-formulation

Application Scenarios for 1H-Benzimidazole-1,2-diamine


Isoform-Selective NOS Inhibitor Development

Given the established class-level evidence that the 1,2-diaminobenzimidazole scaffold can be tuned for isoform-selective NOS inhibition, this compound is a superior choice for medicinal chemistry programs targeting neurological or inflammatory disorders where selective modulation of nNOS or iNOS is desired [1]. The parent compound serves as a versatile starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity profiles beyond what is achievable with simpler benzimidazole or 2-aminobenzimidazole cores [2].

Fused Polyheterocyclic Library Synthesis

The compound's unique 1,2-diamine functionality enables it to act as a privileged building block for the rapid construction of complex heterocyclic systems, including 1,2,4-triazolo[2,3-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles [3]. For laboratories engaged in diversity-oriented synthesis or the production of screening libraries, procuring this specific diamine can significantly shorten synthetic routes compared to de novo construction of the core scaffold [4]. This application is directly supported by the synthetic efficiency and versatility described in the primary literature.

Polyetherimide Compositions from Benzimidazole Diamines

Patents describe the use of benzimidazole diamines, including 1H-benzimidazole-1,2-diamine, as monomers for producing polyetherimide compositions with tailored thermal and mechanical properties [5]. The enhanced hydrogen-bonding capacity of the 1,2-diamine structure, as established in Section 3, can be leveraged to create polymers with higher glass transition temperatures or improved solvent resistance. Procurement for this application is justified by the specific structural requirement outlined in the patent literature, which cannot be met by other in-class compounds.

Application
Selection Property
Validation Focus
Isoform‑selective NOS inhibitor development
Tunable NOS inhibition scaffold
Isoform‑selectivity assay context
Fused polyheterocyclic library synthesis
1,2‑Diamine reactivity for cyclization
Synthetic route efficiency review
Polyetherimide monomer research
Hydrogen‑bonding capacity for thermal properties
Polymer property endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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